molecular formula C13H10BrNO B11845204 Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- CAS No. 41503-32-6

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-

Cat. No.: B11845204
CAS No.: 41503-32-6
M. Wt: 276.13 g/mol
InChI Key: KHABYXGVKDDLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- is a heterocyclic compound that belongs to the family of indole derivatives. This compound is characterized by the presence of a bromine atom at the 6th position and an ethyl group at the 1st position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-substituted cyclohepta[b]pyrrol-2(1H)-ones with acetylenes, followed by ring contraction to yield the desired indole derivative . The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- involves its interaction with specific molecular targets. As a bromodomain inhibitor, it binds to the bromodomain and extra-terminal (BET) proteins, preventing them from recognizing acetylated lysine residues on histones. This inhibition disrupts the regulation of gene expression, leading to potential therapeutic effects in diseases such as cancer and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its high selectivity for the first bromodomain (BD1) over the second bromodomain (BD2) makes it a valuable compound for targeted therapeutic applications .

Biological Activity

Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl (CAS No: 71411-96-6) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, synthesizing findings from various studies and patent literature.

Chemical Structure and Properties

The molecular formula of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl is C13H10BrNO. The compound features a bromine atom at the 6-position and an ethyl group at the 1-position of the indole ring, which influences its biological properties.

Biological Activities

1. Antitumor Activity

Recent studies have highlighted the antitumor properties of Benz[cd]indol-2(1H)-one derivatives. For instance, a study indicated that certain derivatives, including those related to Benz[cd]indol-2(1H)-one, exhibit potent inhibitory activity against cancer cell migration. Specifically, compound 15f was noted for its ability to induce autophagy and apoptosis in hepatocellular carcinoma cells via lysosomal targeting, showcasing its dual role as both an imaging agent and an anticancer therapeutic .

2. Enzyme Inhibition

Benz[cd]indol-2(1H)-one derivatives have been reported to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition suggests potential applications in cancer therapy as TS inhibitors can hinder the proliferation of cancer cells . The structural modifications of these compounds enhance their efficacy as enzyme inhibitors.

3. Antimicrobial Properties

The compound also demonstrates antimicrobial activity against various microorganisms. Research indicates that derivatives of Benz[cd]indol-2(1H)-one can inhibit the growth of yeast and fungi, making them potential candidates for developing new antifungal agents .

Summary of Research Findings

Study Biological Activity Key Findings
AntitumorCompound 15f induces autophagy and apoptosis in liver cancer cells.
Enzyme InhibitionInhibits thymidylate synthase; potential for cancer therapy.
AntimicrobialEffective against yeast and fungi; potential for antifungal development.

Case Study 1: Antitumor Mechanism

In a detailed study on the mechanism of action, compound 15f was shown to enter cancer cells through polyamine transporters localized in lysosomes. This entry triggers a cascade leading to cell death through autophagy and apoptosis, suggesting a novel therapeutic approach to target liver cancer metastasis .

Case Study 2: Enzyme Inhibition

A patent described the synthesis of substituted Benz[cd]indol-2(1H)-ones that act as TS inhibitors. These compounds were tested in vitro and demonstrated significant inhibition of tumor cell proliferation, indicating their potential use as chemotherapeutic agents .

Properties

CAS No.

41503-32-6

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

6-bromo-1-ethylbenzo[cd]indol-2-one

InChI

InChI=1S/C13H10BrNO/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2H2,1H3

InChI Key

KHABYXGVKDDLGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)Br)C=CC=C3C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.